2-(3,5-Difluorobenzyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with substituents including difluorophenyl and dimethoxyphenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often formed through a condensation reaction involving amidines and β-dicarbonyl compounds.
Coupling of the Rings: The triazole and pyrimidine rings are then coupled together using a suitable coupling reagent, such as phosphorus oxychloride (POCl3) or other dehydrating agents.
Introduction of Substituents: The difluorophenyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient reaction conditions, as well as the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho or para to the substituents. Common reagents include halogenated compounds and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Halogenated precursors, nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines
Scientific Research Applications
2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of various biological targets, such as kinases and G-protein coupled receptors (GPCRs).
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of kinases by binding to their active sites, thereby blocking phosphorylation events and altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE shares structural similarities with other triazolopyrimidine derivatives, such as:
- 2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The uniqueness of 2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluorophenyl and dimethoxyphenyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C20H16F2N4O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H16F2N4O2/c1-27-17-4-3-13(10-18(17)28-2)16-5-6-23-20-24-19(25-26(16)20)9-12-7-14(21)11-15(22)8-12/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
YMKYHENNLPEPCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC(=CC(=C4)F)F)OC |
Origin of Product |
United States |
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